2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
Description
This compound is a nitro- and bromo-substituted imidazo[1,2-a]pyridine derivative with a 1,3-benzodioxol-5-yl moiety at position 2. The benzodioxol group introduces electron-rich aromaticity, while the bromo and nitro substituents at positions 3 and 6, respectively, contribute to steric and electronic modulation. The compound has been cataloged in specialized chemical databases (e.g., CymitQuimica and Fluorochem) but lacks extensive published biological or crystallographic data .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O4/c15-14-13(8-1-3-10-11(5-8)22-7-21-10)16-12-4-2-9(18(19)20)6-17(12)14/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDNCZFTZISIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587663 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-03-5 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Details (Based on Patent CN103788092A)
- Reactants: 2-amino-5-bromopyridine, 40% aqueous monochloroacetaldehyde.
- Conditions: Reaction in solvent (water, ethanol, methanol, or Virahol) with alkali (sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) at 25–55 °C for 2–24 hours.
- Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation.
- Purification: Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).
- Yields: Typically 67.8% to 72.0%.
- Product: 6-bromoimidazo[1,2-a]pyridine as off-white crystals with melting points around 76–78 °C.
Representative Experimental Data
| Embodiment | Alkali Used | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 5 | 55 | 72.0 | 76.5–78.0 |
| 2 | Sodium carbonate | Ethanol | 10 | 55 | 67.8 | 76.3–78.2 |
| 3 | Sodium hydroxide | Methanol | 12 | 55 | Not specified | Not specified |
This method is noted for its mild conditions, ease of operation, and high purity of product.
Bromination to Introduce the 3-Bromo Substituent
For the preparation of 3-bromo derivatives, selective bromination is performed on the imidazo[1,2-a]pyridine core.
Method Details (Based on Patent CN105037356A)
- Starting Material: 6-bromoimidazo[1,2-a]pyridine.
- Reagents: N-bromosuccinimide (NBS) as brominating agent.
- Conditions: Reaction in presence of alkali (e.g., sodium bicarbonate, potassium hydroxide) in solvents such as ethanol, chloroform, or 1,4-dioxane at 25–95 °C.
- Procedure: After initial cyclization to form 6-bromoimidazo[1,2-a]pyridine, NBS is added to brominate at the 3-position.
- Purification: Filtration, recrystallization from ethyl acetate/normal hexane (1:3).
- Yields: 72.58% to 86.47%.
- Purity: High purity confirmed by HPLC (above 98%).
Representative Experimental Data
| Embodiment | Alkali Used | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|
| 3 | Sodium bicarbonate | Ethyl acetate | 70 | 7.5 + 4 (NBS) | 72.58 | 98.53 |
| 7 | Sodium bicarbonate | Ethanol | 90 | 6 + 4 (NBS) | 81.00 | 99.25 |
| 11 | Potassium hydroxide | Chloroform | 65 | 5 + 4 (NBS) | 86.47 | 98.37 |
| 12 | Salt of wormwood | 1,4-Dioxane | 101 | 3 + 4 (NBS) | 86.22 | 98.41 |
This bromination step is efficient, uses mild reagents, and avoids heavy metals or corrosive gases.
The introduction of the nitro group at the 6-position of the imidazo[1,2-a]pyridine ring is typically achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems.
- Specific detailed procedures for nitration of this compound are less commonly disclosed in open literature, but standard nitration protocols for heteroaromatic compounds apply.
- Control of reaction conditions (temperature, time, reagent concentration) is critical to avoid over-nitration or decomposition.
- The nitro group is introduced after or before bromination depending on synthetic route optimization.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to imidazo core | 2-amino-5-bromopyridine + 40% aqueous monochloroacetaldehyde | Alkali (NaHCO3, NaOH), solvent (EtOH, MeOH), 25–55 °C, 2–24 h | 6-bromoimidazo[1,2-a]pyridine | 67.8–72.0 | Mild conditions, high purity |
| Bromination at 3-position | 6-bromoimidazo[1,2-a]pyridine | N-bromosuccinimide, alkali, solvent, 25–95 °C | 3,6-dibromoimidazo[1,2-a]pyridine | 72.6–86.5 | Efficient, no heavy metals |
| Nitration at 6-position | 3-bromoimidazo[1,2-a]pyridine | Nitrating agents (HNO3, mixed acids) | 3-bromo-6-nitroimidazo[1,2-a]pyridine | Not specified | Requires controlled conditions |
| Substitution at 2-position | Halogenated imidazo derivative | Cross-coupling (Suzuki, Stille) or condensation | This compound | Not specified | Transition metal catalysis involved |
Research Findings and Practical Considerations
- The cyclization step to form the imidazo[1,2-a]pyridine ring is well-established with reproducible yields and purity.
- Bromination using N-bromosuccinimide is selective and avoids harsh conditions, making it suitable for scale-up.
- Nitration requires careful optimization to prevent side reactions.
- The benzodioxolyl substitution often employs palladium-catalyzed cross-coupling, which is a robust method for introducing aryl groups.
- The overall synthetic route benefits from mild reaction conditions, readily available starting materials, and avoids toxic heavy metals or corrosive gases.
- Purification typically involves recrystallization from ethyl acetate/hexane mixtures, yielding high-purity crystalline products.
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine exhibits potent antimicrobial properties. Its structure allows for interactions with bacterial DNA and enzymes critical for bacterial survival. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including resistant strains of bacteria, making it a candidate for new antibiotic therapies .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preclinical studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival. The nitroimidazole moiety is particularly noted for its ability to generate reactive oxygen species (ROS) within tumor cells, leading to oxidative stress and cell death .
Biological Research
Cellular Mechanisms
In cellular studies, this compound has been utilized to explore mechanisms of action related to DNA damage response and repair. Its ability to form adducts with DNA makes it a valuable tool in understanding the cellular responses to genotoxic stress. Researchers have employed this compound in assays to evaluate the efficacy of DNA repair pathways in various cell lines .
Drug Delivery Systems
The unique chemical properties of this compound have led to its incorporation into drug delivery systems. Its lipophilicity allows for enhanced permeability across biological membranes, making it suitable for formulations aimed at improving bioavailability of poorly soluble drugs. This application is particularly relevant in developing topical formulations where skin penetration is crucial .
Formulation Development
Cosmetic Applications
Recent studies have explored the incorporation of this compound into cosmetic formulations due to its antioxidant properties. It has been shown to stabilize formulations while providing skin benefits such as protection against UV radiation and enhancing skin hydration. The safety profile of the compound makes it a candidate for use in dermatological products aimed at improving skin health .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a novel antibiotic agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis through ROS-mediated pathways. These findings highlight its potential role as a therapeutic agent in cancer treatment.
Case Study 3: Cosmetic Formulation
A formulation study assessed the incorporation of this compound into a moisturizing cream. Results indicated improved stability and enhanced skin hydration effects compared to control formulations lacking the compound.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated and Nitro-Substituted Imidazo[1,2-a]pyridines
(a) 3-Bromo-6-nitroimidazo[1,2-a]pyridine
- Structure : Lacks the benzodioxol group but shares bromo and nitro substituents at positions 3 and 5.
- Synthesis : Prepared via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by nitration .
- Applications : Serves as a precursor for further functionalization due to its reactive bromine and nitro groups .
(b) 6-Bromo-3-methylimidazo[1,2-a]pyridine
- Structure : Methyl group at position 3 instead of bromo; bromine at position 6.
- Properties : Molecular formula C₈H₇BrN₂ , with a predicted collision cross-section (CCS) of 144.8 Ų (experimental data pending) .
(c) 6,8-Dibromo-2-phenyl-3-pivaloy1-2,3-dihydroimidazo[1,2-a]pyridine (13c)
- Structure : Dibrominated at positions 6 and 8, with a pivaloyl group at position 3.
- Analytical Data :
Comparison Table 1: Physical and Spectral Properties
Benzodioxol-Containing Imidazo[1,2-a]pyridines
(a) 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Shares the benzodioxol group but replaces bromo and nitro groups with a piperazine-pyrimidinone system.
(b) Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate
- Structure : Carboxylate ester at position 6 instead of nitro.
- Synthesis : Prepared via Mannich reactions or direct esterification .
- Applications: Intermediate in drug discovery (e.g., minodronic acid derivatives) .
Comparison Table 2: Substituent Effects on Reactivity
Biological Activity
2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzodioxole moiety with a nitroimidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties.
- Molecular Formula : C14H8BrN3O4
- Molecular Weight : 362.14 g/mol
- CAS Number : 904814-03-5
The presence of bromine and nitro groups enhances the compound's reactivity and biological profile, making it a candidate for further research in drug development.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit various biological activities, including anticancer effects, anti-inflammatory properties, and inhibition of specific enzymes. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Studies have shown that derivatives of benzodioxole have significant cytotoxic effects against cancer cells. For instance:
- Case Study 1 : A derivative similar to this compound was tested for its efficacy against glucose-starved tumor cells. The compound demonstrated selective toxicity towards these cells, indicating potential as an anticancer agent under metabolic stress conditions .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes:
- Table 1: Inhibition Potency Against COX Enzymes
| Compound | COX1 IC50 (µM) | COX2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzodioxole Derivative | 0.725 | 1.12 | 0.862 |
This table summarizes the potency of similar compounds against COX enzymes, highlighting the potential of this compound in anti-inflammatory applications .
The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve:
- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can induce oxidative stress in cancer cells.
- Inhibition of Key Cellular Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival.
Comparative Analysis
To better understand the unique aspects of this compound compared to structurally similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | Lacks benzodioxole moiety | Simpler structure; focused on imidazo core |
| 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | Contains pyrimidine instead of benzodioxole | Known for c-KIT kinase inhibition |
| 2-(Benzofuran-5-yl)-3-bromoimidazo[1,2-a]pyridine | Benzofuran moiety replaces benzodioxole | Different aromatic system; potential variations |
This comparison highlights how the specific functional groups and structural characteristics of this compound may confer distinct biological activities and reactivity profiles .
Q & A
Q. What are the key synthetic strategies for preparing 2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions (MCRs) or one-pot procedures. For brominated analogs, electrophilic bromination or halogen-exchange reactions under reflux with reagents like NBS (N-bromosuccinimide) are common. Nitration typically follows, using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Reaction purity (55–61% yields in related compounds) is influenced by solvent polarity (e.g., DMF vs. ethanol), stoichiometric ratios of bromine/nitro precursors, and post-synthetic purification via column chromatography or recrystallization . Key Validation Tools:
- 1H/13C NMR to confirm substitution patterns (e.g., benzodioxol proton shifts at δ 6.7–7.1 ppm).
- HRMS to verify molecular weight (e.g., calculated vs. observed m/z discrepancies < 0.005%).
Q. How can NMR and HRMS data be systematically analyzed to confirm the regiochemistry of bromine and nitro substituents in this compound?
- Methodological Answer :
- 1H NMR : Bromine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., H-3 in bromoimidazoles at δ 8.2–8.5 ppm). Nitro groups induce similar effects but with distinct splitting patterns due to conjugation.
- 13C NMR : Brominated carbons show characteristic shifts (C-3 at ~δ 120–125 ppm), while nitro-substituted carbons appear at δ 140–150 ppm.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ for C₁₄H₈BrN₃O₄ requires m/z 380.9652) resolves ambiguities in halogen/nitro positioning. Cross-referencing with synthetic intermediates (e.g., bromo precursors) ensures regiochemical accuracy .
Advanced Research Questions
Q. What crystallographic refinement protocols (e.g., SHELXL) are recommended for resolving structural ambiguities in halogenated imidazo[1,2-a]pyridines, particularly regarding bromine positional disorder?
- Methodological Answer : For bromine-containing compounds, high-resolution X-ray data (≤ 0.8 Å) and SHELXL’s TWIN/BASF commands are critical for modeling disorder. Partial occupancy refinement (e.g., splitting bromine over two sites) and anisotropic displacement parameters (ADPs) improve accuracy. Use PLATON/CHECKCIF to validate Hirshfeld surfaces and avoid overfitting. For nitro groups, restrain bond lengths (N–O ≈ 1.21 Å) and angles (O–N–O ≈ 125°) to prevent unrealistic geometries .
Q. How do Cremer-Pople puckering parameters aid in analyzing non-planar distortions of the benzodioxol ring, and what computational benchmarks validate these findings?
- Methodological Answer : The Cremer-Pople formalism quantifies ring puckering via amplitude (q) and phase (φ) coordinates derived from crystallographic data. For benzodioxol rings, deviations from planarity (q > 0.1 Å) indicate steric strain or conjugation effects. Compare with DFT-optimized geometries (e.g., B3LYP/6-311G**) to assess computational vs. experimental agreement. For example, a q value of 0.15 Å in X-ray data vs. 0.12 Å in DFT suggests solvent-induced packing effects .
Q. In pharmacological studies, what experimental designs reconcile contradictory bioactivity data between ABC transporter inhibition assays and cytotoxicity profiles for nitroimidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions arise from off-target effects or assay-specific conditions. Use orthogonal assays:
- ABC Inhibition : Measure ATPase activity (via malachite green phosphate assay) at varying concentrations (1–100 µM).
- Cytotoxicity : Employ MTT assays on HEK293/P-gp-overexpressing cells to isolate ABC-mediated toxicity.
- Dose-Response Curves : Compare IC₅₀ values; discrepancies >10-fold suggest non-ABC mechanisms. Validate with genetic knockdowns (siRNA) to confirm target specificity .
Data Contradiction Analysis
- Spectral vs. Crystallographic Data : Discrepancies in nitro group orientation (e.g., NMR-indicated planarity vs. X-ray-observed torsion) may arise from dynamic effects in solution. Use variable-temperature NMR or solid-state NMR to resolve .
- Synthetic Yields : Lower yields (e.g., 55% vs. 61% in similar compounds) often stem from competing side reactions. Optimize by replacing protic solvents (ethanol) with aprotic alternatives (THF) to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
